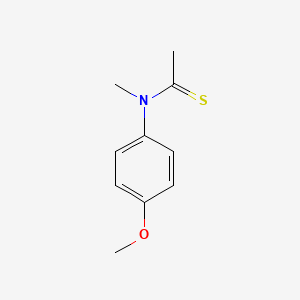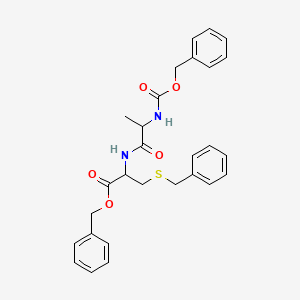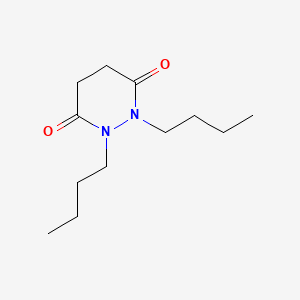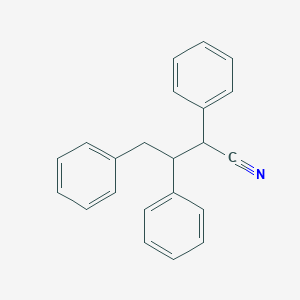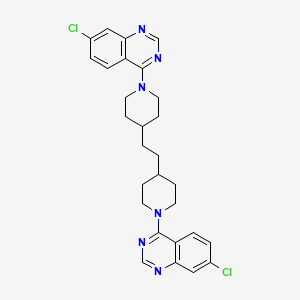
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane is a complex organic compound that features a quinazoline moiety linked to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
The synthesis of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline and piperidine intermediates, followed by their coupling. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinazoline moiety, where the chlorine atom is replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products: The major products formed from these reactions include quinazoline N-oxides, reduced piperidine derivatives, and substituted quinazoline compounds.
科学的研究の応用
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased apoptosis in cancer cells. The piperidine ring enhances the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1,2-Bis(1-(7-chloroquinazolin-4-yl)piperidin-4-yl)ethane can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and are known for their inhibitory activity against protein kinase B (PKB) .
N-(piperidine-4-yl) benzamide compounds: These compounds have shown cytotoxicity against cancer cells and share structural similarities with the piperidine moiety .
The uniqueness of this compound lies in its dual quinazoline-piperidine structure, which provides a versatile framework for various chemical modifications and biological activities.
特性
CAS番号 |
52791-50-1 |
|---|---|
分子式 |
C28H30Cl2N6 |
分子量 |
521.5 g/mol |
IUPAC名 |
7-chloro-4-[4-[2-[1-(7-chloroquinazolin-4-yl)piperidin-4-yl]ethyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C28H30Cl2N6/c29-21-3-5-23-25(15-21)31-17-33-27(23)35-11-7-19(8-12-35)1-2-20-9-13-36(14-10-20)28-24-6-4-22(30)16-26(24)32-18-34-28/h3-6,15-20H,1-2,7-14H2 |
InChIキー |
CTANXOBLOROWLB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl)C5=NC=NC6=C5C=CC(=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


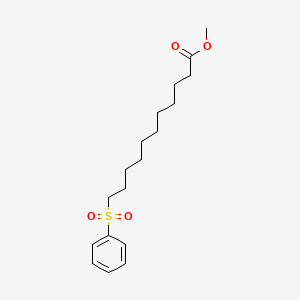
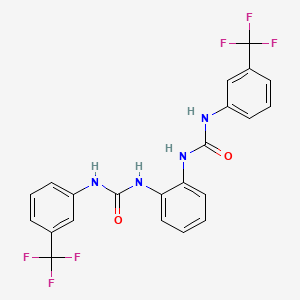
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

